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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B167283 Get Quote

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic acid For Researchers,

Scientists, and Drug Development Professionals

Introduction
(E)-3-(3-bromophenyl)prop-2-enoic acid, commonly known as 3-Bromocinnamic acid, is an

organic compound of significant interest in the fields of medicinal chemistry and drug

metabolism. Its IUPAC name is (E)-3-(3-bromophenyl)prop-2-enoic acid. The "(E)" designation

specifies the stereochemistry of the double bond, indicating that the substituent groups are on

opposite sides (trans). This compound is notably recognized as the primary active metabolite of

the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide). Understanding its synthesis,

analytical quantification, and biological profile is crucial for research related to cinromide's

pharmacology and for the broader exploration of halogenated cinnamic acid derivatives as

potential therapeutic agents.

Physicochemical Properties
The fundamental properties of 3-Bromocinnamic acid are summarized below. This data is

essential for its handling, formulation, and analysis.
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Property Value Reference(s)

IUPAC Name
(E)-3-(3-bromophenyl)prop-2-

enoic acid
[1][2]

Synonyms

3-Bromocinnamic acid, m-

Bromocinnamic acid, trans-3-

Bromocinnamic acid

[1][3]

CAS Registry Number 32862-97-8 [3]

Molecular Formula C₉H₇BrO₂ [2][3]

Molecular Weight 227.06 g/mol [1]

Melting Point 177-179 °C [4][5][6]

Appearance
White to light yellow crystal

powder
[4]

Solubility
Soluble in methanol; Insoluble

in water
[5][6]

InChI Key
YEMUSDCFQUBPAL-

SNAWJCMRSA-N
[1][6]

Synthesis and Analysis
Proposed Synthesis Protocol via Knoevenagel-Doebner
Condensation
A direct, detailed synthesis protocol for 3-Bromocinnamic acid is not readily available in peer-

reviewed literature. However, a standard and effective method for synthesizing cinnamic acid

derivatives is the Knoevenagel-Doebner condensation. This proposed protocol outlines the

synthesis from the commercially available precursor, 3-bromobenzaldehyde.

Reaction Scheme: 3-bromobenzaldehyde + Malonic Acid → (in Pyridine/Piperidine) → (E)-3-(3-

bromophenyl)prop-2-enoic acid + CO₂ + H₂O

Materials and Equipment:
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3-bromobenzaldehyde

Malonic acid

Pyridine (anhydrous)

Piperidine

Hydrochloric acid (concentrated)

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirring

Büchner funnel and vacuum flask

Standard laboratory glassware

Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Protocol:

Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (10.0 g,

54.0 mmol) and malonic acid (8.4 g, 80.7 mmol).

Solvent and Catalyst Addition: Add anhydrous pyridine (30 mL) to the flask to dissolve the

reactants. To this solution, add piperidine (0.5 mL) as a catalyst.

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with

continuous stirring for 4-5 hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker

containing crushed ice (150 g) and concentrated hydrochloric acid (25 mL). This will

neutralize the pyridine and precipitate the crude product.

Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the

solid product by vacuum filtration using a Büchner funnel. Wash the crude product
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thoroughly with cold water to remove any remaining pyridine hydrochloride.

Purification: Purify the crude 3-Bromocinnamic acid by recrystallization from a suitable

solvent system, such as an ethanol-water mixture, to yield a crystalline solid.

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
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Reaction Setup

Reaction

Work-up & Isolation

Purification

Combine 3-bromobenzaldehyde
and Malonic Acid

Add Pyridine (solvent)
and Piperidine (catalyst)

Heat to 90-100°C
with stirring (4-5h)

Cool and pour into
Ice/HCl mixture

Precipitate crude product

Collect solid by
vacuum filtration

Wash with cold water

Recrystallize from
Ethanol/Water

Dry under vacuum

Final Product:
(E)-3-(3-bromophenyl)prop-2-enoic acid

Click to download full resolution via product page

Fig. 1: Proposed workflow for the synthesis of 3-Bromocinnamic acid.
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Proposed Analytical Protocol: HPLC Quantification in
Plasma
Accurate quantification of 3-Bromocinnamic acid in biological matrices is essential for

pharmacokinetic and metabolism studies. The following is a proposed reversed-phase high-

performance liquid chromatography (RP-HPLC) method, adapted from established protocols

for similar cinnamic acid derivatives.[7][8]

Materials and Equipment:

HPLC system with a UV detector

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Acetonitrile (HPLC grade)

Phosphoric acid or Formic acid (for LC-MS applications)

Water (HPLC grade)

Plasma sample containing the analyte

Protein precipitation agent (e.g., acetonitrile or methanol)

Centrifuge and vortex mixer

Experimental Protocol:

Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.1%

Phosphoric Acid in water. A typical starting ratio is 60:40 (v/v).[7] Filter and degas the mobile

phase before use.

Standard Solution Preparation: Prepare a stock solution of 3-Bromocinnamic acid in

methanol. Perform serial dilutions to create calibration standards ranging from approximately

0.1 µg/mL to 10 µg/mL.

Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

Centrifuge at 10,000 x g for 10 minutes.

Carefully transfer the supernatant to a clean vial and evaporate to dryness under a stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

Column: C18, 5 µm, 4.6 x 250 mm[7]

Flow Rate: 1.0 mL/min[7]

Injection Volume: 20 µL[7]

Column Temperature: Ambient or controlled at 25 °C

Detection: UV at an appropriate wavelength (e.g., 270-280 nm, requires optimization)

Analysis: Inject the prepared standards and samples onto the HPLC system. Construct a

calibration curve by plotting the peak area against the concentration of the standards.

Determine the concentration of 3-Bromocinnamic acid in the unknown samples by

interpolating their peak areas from the calibration curve.

Biological Activity and Metabolism
Role as a Metabolite of Cinromide
3-Bromocinnamic acid is the principal and active metabolite of cinromide (3-bromo-N-

ethylcinnamamide), a compound developed as an anticonvulsant. The metabolic pathway

involves the de-ethylation of cinromide, a reaction catalyzed primarily by hepatic enzymes. The

resulting 3-bromocinnamamide is subsequently hydrolyzed to form 3-Bromocinnamic acid.[4]

[6] This metabolic conversion is a critical aspect of cinromide's overall pharmacological profile.
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Cinromide
(3-bromo-N-ethylcinnamamide) 3-Bromocinnamamide

De-ethylation
(Hepatic Enzymes) 3-Bromocinnamic Acid

(Active Metabolite)
Hydrolysis
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Fig. 2: Metabolic pathway of Cinromide to 3-Bromocinnamic acid.

Anticonvulsant Activity
While its parent drug, cinromide, was developed for its anticonvulsant properties, the activity of

3-Bromocinnamic acid itself has been a subject of investigation. In a study screening various

halogen-substituted cinnamic acid derivatives for anticonvulsant effects using maximal

electroshock seizure (MES) and pentylenetetrazole (PTZ) models, the bromine-substituted

compounds did not display significant anticonvulsant activity.[4] In contrast, derivatives with

fluorine, chlorine, and trifluoromethyl substitutions at the 4-position showed promising activity

and low neurotoxicity in the same study.[1][4][5] This suggests that the specific halogen and its

position on the phenyl ring are critical determinants of anticonvulsant efficacy within this

chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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